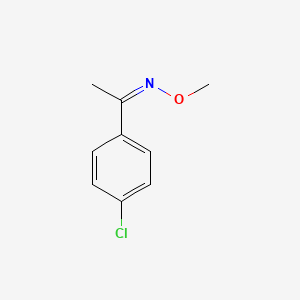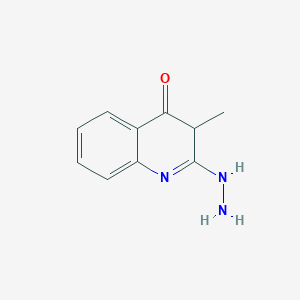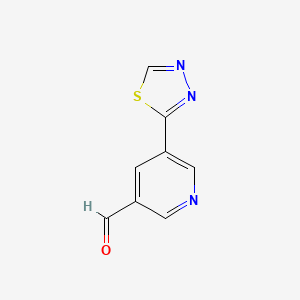
3,3-Dimethylindoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylindoline-2-carboxylic acid is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a carboxylic acid group at the second position and two methyl groups at the third position of the indoline ring, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3,3-Dimethylindoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives, including this compound. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
3,3-Dimethylindoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,3-Dimethylindoline-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, indoline derivatives are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
In the pharmaceutical industry, this compound is used in the development of drugs targeting various diseases. Its unique structure allows for interactions with specific biological targets, making it a valuable scaffold for drug discovery .
Mécanisme D'action
The mechanism of action of 3,3-Dimethylindoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the indoline ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
3,3-Dimethylindoline-2-carboxylic acid can be compared with other indoline derivatives, such as indole-2-carboxylic acid and 3-methylindoline. While these compounds share a similar core structure, the presence of additional methyl groups in this compound imparts unique chemical and biological properties. For example, the additional methyl groups can influence the compound’s solubility, stability, and binding affinity to biological targets .
Similar compounds include:
- Indole-2-carboxylic acid
- 3-Methylindoline
- Indole-3-acetic acid
These compounds are also widely studied for their biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-5-3-4-6-8(7)12-9(11)10(13)14/h3-6,9,12H,1-2H3,(H,13,14) |
Clé InChI |
YMUDQRAMMLNXAE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(NC2=CC=CC=C21)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11907386.png)
![6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline](/img/structure/B11907392.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)




![3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B11907435.png)

![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)




